molecular formula C14H17N3O B1467987 [4-(Quinoxalin-2-yloxy)cyclohexyl]amine CAS No. 1990218-86-4

[4-(Quinoxalin-2-yloxy)cyclohexyl]amine

Cat. No.: B1467987
CAS No.: 1990218-86-4
M. Wt: 243.3 g/mol
InChI Key: SZMQYJFRFKAUIY-UHFFFAOYSA-N
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Description

[4-(Quinoxalin-2-yloxy)cyclohexyl]amine (CAS: 1990218-86-4) is a cyclohexylamine derivative featuring a quinoxaline moiety linked via an oxygen atom at the 4-position of the cyclohexane ring. Quinoxaline, a bicyclic heteroaromatic system with two nitrogen atoms, confers distinct electronic and steric properties to the compound.

Properties

IUPAC Name

4-quinoxalin-2-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9-11H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMQYJFRFKAUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Quinoxalin-2-yloxy)cyclohexyl]amine typically involves the reaction of quinoxaline with cyclohexylamine under specific conditions. One common method is the nucleophilic substitution reaction, where quinoxaline-2-chloro is reacted with cyclohexylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: [4-(Quinoxalin-2-yloxy)cyclohexyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent and base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinoxaline-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce cyclohexylamine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinoxaline and cyclohexylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Quinoxalin-2-yloxy)cyclohexyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial and antiviral agent, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which [4-(Quinoxalin-2-yloxy)cyclohexyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and similarities between [4-(Quinoxalin-2-yloxy)cyclohexyl]amine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
This compound Not explicitly provided Quinoxaline-O-cyclohexylamine 1990218-86-4
N-Cyclohexyl-2-cyclopropyl-quinazolin-4-amine C17H21N3 267.37 Quinazoline core, cyclopropane substituent
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine C15H18N2S 266.38 Thiazole ring, cyclohexylphenyl group 1365961-03-0
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine C8H14F3NO 209.20 Trifluoroethoxy substituent 1016820-04-4
4-(4-Amino-cyclohexylidene)-4H-imidazol-2-ylamine C9H14N4 178.23 Imidazole ring, cyclohexylidene linkage
trans-N-{4-{2-[4-(2,3-Dichlorophenyl)-piperazine-1-il]-ethyl}-cyclohexyl}amine C18H28Cl2N4 383.35 Piperazine ring, dichlorophenyl group

Key Differences in Substituents and Heterocycles

Quinoxaline vs. Quinazoline: The quinoxaline ring in the target compound contains two adjacent nitrogen atoms, whereas quinazoline (as in N-cyclohexyl-2-cyclopropyl-quinazolin-4-amine) has nitrogen atoms at positions 1 and 3. Quinazoline derivatives often exhibit higher molecular weights due to additional substituents (e.g., cyclopropane in ).

Thiazole vs. Imidazole derivatives (e.g., 4-(4-amino-cyclohexylidene)-4H-imidazol-2-ylamine) are smaller and more basic, favoring interactions with acidic biological targets .

Fluorinated Substituents :

  • The trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine significantly increases electronegativity and metabolic stability, making it advantageous in drug design for improved bioavailability .

Piperazine Derivatives :

  • Piperazine-containing analogs (e.g., trans-N-{4-{2-[4-(2,3-Dichlorophenyl)-piperazine-1-il]-ethyl}-cyclohexyl}amine) offer conformational flexibility and enhanced solubility due to the amine-rich structure .

Physicochemical and Pharmacological Implications

  • Thiazole and quinazoline derivatives (–7) may exhibit higher logP values due to aromatic bulk.
  • Synthetic Accessibility: Quinoxaline derivatives often require multi-step synthesis involving condensation reactions, while thiazole and imidazole analogs can be synthesized via cyclization or click chemistry . Piperazine derivatives () involve complex coupling reactions, which may reduce overall yield .
  • Biological Activity: Cyclohexylamine derivatives with aromatic heterocycles (e.g., quinoxaline, quinazoline) are explored as kinase inhibitors or antimicrobial agents due to their planar structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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